molecular formula C17H21N3 B12907054 n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine CAS No. 917895-73-9

n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B12907054
CAS No.: 917895-73-9
M. Wt: 267.37 g/mol
InChI Key: OEHNMDZDKYREQE-UHFFFAOYSA-N
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Description

n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine class of organic compounds Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 4-methylbenzaldehyde to form an intermediate, followed by cyclization with guanidine to yield the desired pyrimidine derivative. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    n-Cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine: Another pyrimidine derivative with similar biological activities.

    n-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Known for its inhibitory effects on protein kinase C.

Uniqueness

n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine stands out due to its specific structural features, such as the cyclopentyl and 4-methylphenyl groups, which contribute to its unique biological activity and potential therapeutic applications .

Properties

CAS No.

917895-73-9

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C17H21N3/c1-12-7-9-14(10-8-12)16-11-18-13(2)19-17(16)20-15-5-3-4-6-15/h7-11,15H,3-6H2,1-2H3,(H,18,19,20)

InChI Key

OEHNMDZDKYREQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C

Origin of Product

United States

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